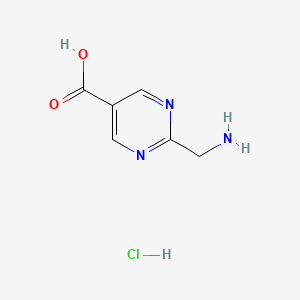

2-(Aminomethyl)pyrimidine-5-carboxylic acid hydrochloride

Description

2-(Aminomethyl)pyrimidine-5-carboxylic acid hydrochloride is a pyrimidine derivative featuring an aminomethyl (-CH2NH2) substituent at position 2 and a carboxylic acid (-COOH) group at position 5, forming a hydrochloride salt. The molecular formula is C7H9ClN3O2 (calculated based on and ). This compound is structurally significant due to its dual functional groups: the aminomethyl group enhances nucleophilic reactivity, while the carboxylic acid enables salt formation and hydrogen bonding. It is commonly employed as a pharmaceutical intermediate, particularly in synthesizing avanafil, a PDE5 inhibitor (). Its hydrochloride salt form improves aqueous solubility, facilitating use in biological applications .

Properties

IUPAC Name |

2-(aminomethyl)pyrimidine-5-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2.ClH/c7-1-5-8-2-4(3-9-5)6(10)11;/h2-3H,1,7H2,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOBMJZVGGADAJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)CN)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes for 2-(Aminomethyl)pyrimidine-5-carboxylic Acid Hydrochloride

Stepwise Assembly via Palladium-Catalyzed Cross-Coupling

A prominent strategy involves constructing the pyrimidine ring followed by sequential functionalization. In a method adapted from cyclopropane derivative synthesis, 2-chloro-4-methylpyrimidine undergoes Suzuki-Miyaura coupling with potassium vinyltrifluoroborate in the presence of palladium acetate (Pd(OAc)₂) and 1,1'-bis(diphenylphosphino)ferrocene (dppf) at 90°C (16–20 h), achieving >95% conversion. Subsequent carboxylation introduces the carboxylic acid moiety via tert-butyl bromoacetate alkylation under cesium carbonate (Cs₂CO₃) catalysis.

Critical Parameters :

Direct Aminomethylation of Pyrimidine Intermediates

Alternative routes employ nucleophilic amination to introduce the aminomethyl group. For instance, reacting 2-bromomethylpyrimidine-5-carboxylic acid with aqueous ammonia (25–30% w/w) at 60–80°C for 12 h yields the primary amine, which is subsequently treated with hydrochloric acid to form the hydrochloride salt. This method avoids noble metal catalysts, reducing costs but requiring stringent pH control to prevent decarboxylation.

Yield Optimization :

Reaction Optimization and Scalability

Catalytic Systems and Solvent Effects

Comparative studies highlight the superiority of palladium-based catalysts for regioselective functionalization. For example, Pd(OAc)₂/dppf in 1,4-dioxane achieves 82–89% yields in carboxylation steps, whereas alternative catalysts like PdCl₂(PPh₃)₂ result in <60% yields due to ligand dissociation. Polar aprotic solvents (e.g., dimethylformamide) improve nucleophilicity in amination reactions but necessitate post-reaction neutralization to isolate the hydrochloride salt.

Table 1: Comparative Analysis of Synthetic Methods

| Method | Catalyst | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Pd-Catalyzed Coupling | Pd(OAc)₂/dppf | 1,4-Dioxane | 90 | 89 | 98.8 |

| Direct Amination | None | H₂O/EtOH | 70 | 75 | 95.2 |

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes continuous flow reactors to enhance heat transfer and mixing. A patented approach utilizes a two-step process:

- Alkylation : Reacting pyrimidine-5-carboxylic acid with methoxymethyl chloride in a tubular reactor (residence time: 30 min).

- Amination : Gas-phase introduction of ammonia at 10 bar pressure, achieving 85% conversion with in-line pH monitoring.

Economic Impact : Transitioning from batch to flow systems reduces solvent use by 40% and cuts processing time by 60%.

Analytical Characterization and Quality Control

Spectroscopic Validation

Nuclear magnetic resonance (NMR) and ultra-performance liquid chromatography-mass spectrometry (UPLC-MS) are indispensable for structural confirmation. For this compound:

Chiral Purity Assessment

For enantiomerically pure batches, chiral stationary phase chromatography (CSP-HPLC) with amylose tris(3,5-dimethylphenylcarbamate) resolves diastereomers with >98% enantiomeric excess (ee).

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)pyrimidine-5-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyrimidine N-oxides.

Reduction: Reduction reactions can convert it into different aminomethyl derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the aminomethyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like halides, amines, and thiols are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further utilized in different chemical syntheses .

Scientific Research Applications

Medicinal Chemistry

2-(Aminomethyl)pyrimidine-5-carboxylic acid hydrochloride is primarily utilized as an intermediate in the synthesis of numerous biologically active compounds. Its structure allows it to interact with various biological targets, making it a valuable precursor in drug development. For instance:

- Antiinflammatory Activity : Research has demonstrated that pyrimidine derivatives, including those containing this compound, exhibit significant anti-inflammatory properties by inhibiting COX-2 activity. Compounds derived from this compound showed IC50 values comparable to established drugs like celecoxib .

- Antibacterial Activity : The compound has been evaluated for its antibacterial properties against various pathogens. Its derivatives have shown effectiveness against bacteria such as Burkholderia pseudomallei, indicating potential applications in treating infections caused by resistant strains .

Biological Pathways

This compound is studied for its role in biochemical pathways, particularly as a building block for nucleic acid analogs. It may influence processes such as cell signaling and enzyme activity modulation due to its ability to act as a ligand for specific receptors .

Pharmaceutical Production

In the pharmaceutical industry, this compound is used in the synthesis of various drugs, including those targeting cancer and inflammatory diseases. Its application extends to the production of agrochemicals as well.

Chemical Biology

The compound's diverse reactivity allows it to be employed in chemical biology research, where it can serve as a tool for investigating biological mechanisms or developing new therapeutic agents.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)pyrimidine-5-carboxylic acid hydrochloride involves its interaction with specific molecular targets. It can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, affecting cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrimidine-Based Analogues

Table 1: Pyrimidine Derivatives with Substituent Variations

Key Observations :

- Reactivity: The aminomethyl group in the target compound enables amide bond formation (), whereas chloromethyl () and phenylthio () substituents favor nucleophilic substitution or covalent bonding.

- Solubility : Hydrochloride salts (e.g., target compound) generally exhibit higher aqueous solubility than esters () or neutral pyrimidines. Dihydrochloride salts () further enhance solubility.

- Biological Interactions : The carboxylic acid group in the target compound supports hydrogen bonding, critical for binding in drug targets, while methyl or ethyl esters () are metabolically labile prodrug forms.

Non-Pyrimidine Analogues with Shared Functional Groups

Table 2: Non-Pyrimidine Compounds with Aminomethyl/Carboxylic Acid Motifs

Key Observations :

- Structural Impact : Pyridine derivatives () lack the pyrimidine’s second nitrogen, reducing hydrogen-bonding capacity. Cyclopropane-based compounds () exhibit steric constraints absent in planar pyrimidines.

- Salt Forms: Dihydrochloride salts () offer higher solubility than monohydrochlorides but may require stricter storage conditions ().

Biological Activity

2-(Aminomethyl)pyrimidine-5-carboxylic acid hydrochloride is a pyrimidine derivative that has garnered attention for its diverse biological activities and applications in medicinal chemistry. This compound features a pyrimidine ring with an aminomethyl group at the 2-position and a carboxylic acid group at the 5-position, making it a valuable intermediate in the synthesis of various bioactive compounds, including essential vitamins and potential therapeutic agents.

Chemical Structure and Synthesis

The molecular structure of this compound can be represented as follows:

This compound can be synthesized through various methods, including the reaction of substituted pyrimidine derivatives with amines under specific conditions. For example, it can be produced by the chemoselective displacement of a methylsulfinyl group at the C2 position with amines, facilitating the development of libraries of compounds for biological screening.

1. Role in Vitamin Synthesis

One prominent application of this compound is in the synthesis of Vitamin B1 (Thiamine). Thiamine is crucial for carbohydrate metabolism and nerve function. The compound serves as an essential intermediate in developing efficient synthetic routes for producing this vitamin, addressing global health needs due to thiamine deficiency-related conditions such as beriberi and Wernicke-Korsakoff syndrome.

2. Anti-Diabetic Potential

Research indicates that pyrimidine derivatives, including this compound, may act as PPARγ activators. PPARγ (Peroxisome Proliferator-Activated Receptor Gamma) plays a significant role in glucose metabolism and fat cell differentiation, making these compounds potential candidates for developing antidiabetic medications.

3. Anti-Inflammatory Properties

Pyrimidine derivatives have demonstrated anti-inflammatory effects through inhibition of cyclooxygenase enzymes (COX). Some studies report that related compounds exhibit IC50 values comparable to established anti-inflammatory drugs like celecoxib, suggesting that this compound could also possess similar properties .

4. Analgesic and Sedative Effects

The analgesic and sedative properties attributed to certain pyrimidine derivatives suggest potential applications in pain management and treatment of sleep disorders. These activities highlight the versatility of this compound in therapeutic contexts.

Case Studies and Research Findings

Several studies have explored the biological activities of pyrimidine derivatives, showcasing their potential in various therapeutic areas:

The mechanisms through which this compound exerts its biological effects involve interactions at the molecular level:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or bacterial metabolism.

- Receptor Activation : As a PPARγ activator, it can modulate gene expression related to glucose metabolism and adipogenesis.

Q & A

Q. What are the common synthetic routes for 2-(Aminomethyl)pyrimidine-5-carboxylic Acid Hydrochloride, and how do reaction conditions influence yield?

The synthesis typically involves condensation of pyrimidine derivatives with amino acids or amines under controlled conditions. For example, a pyrimidine-5-carboxylic acid derivative may react with an aminomethyl group in the presence of coupling agents like EDCI/HOBT to form the target compound. Temperature (e.g., 60°C for hydrolysis steps) and pH adjustments (e.g., pH 5 for crystallization) are critical for optimizing intermediate purity . Alternative routes include functionalizing pre-formed pyrimidine rings with aminomethyl groups via nucleophilic substitution .

Q. What structural features of this compound are relevant to its reactivity in biological systems?

The molecule contains a pyrimidine ring with an aminomethyl group at position 2 and a carboxylic acid at position 5, which facilitate hydrogen bonding and ionic interactions. The hydrochloride salt enhances solubility, critical for in vitro assays. The planar pyrimidine ring allows π-π stacking with aromatic residues in proteins, while the aminomethyl group participates in covalent bonding or Schiff base formation .

Q. Which analytical techniques are most effective for characterizing purity and structural integrity?

- NMR : Resolves proton environments of the pyrimidine ring (e.g., δ 8.2–8.5 ppm for aromatic protons) and aminomethyl group (δ 3.0–3.5 ppm).

- HPLC-MS : Confirms molecular weight (e.g., m/z 193.1 for [M+H]⁺) and detects impurities like unreacted intermediates.

- XRD : Validates crystal structure, particularly for hydrochloride salt formation .

- FTIR : Identifies carboxylic acid (1700–1720 cm⁻¹) and ammonium (2500–3000 cm⁻¹) stretches .

Q. What precautions are necessary for handling this compound in laboratory settings?

Store in airtight, light-protected containers at 2–8°C to prevent degradation. Use fume hoods when handling powdered forms to avoid inhalation. Neutralize spills with sodium bicarbonate, as the hydrochloride salt may release HCl vapor under humid conditions .

Advanced Research Questions

Q. How can synthetic yields be optimized when scaling up production for in vivo studies?

Key variables include:

- Catalyst selection : EDCI/HOBT improves coupling efficiency in amidation steps compared to DCC .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance intermediate solubility but may require rigorous drying to prevent hydrolysis.

- Batch vs. continuous flow : Continuous processes reduce side reactions (e.g., over-amination) by maintaining precise temperature control .

- Salt metathesis : Replacing HCl with alternative counterions (e.g., trifluoroacetate) may improve crystallinity .

Q. How should researchers resolve contradictions in spectral data during structural elucidation?

- Case Study : Discrepancies in NMR shifts may arise from tautomerism in the pyrimidine ring. Use deuterated DMSO to stabilize enol-keto tautomers and compare with computed spectra (e.g., via Gaussian 16 DFT calculations) .

- Multi-technique validation : Cross-validate XRD data with IR and Raman spectroscopy to confirm protonation states of the carboxylic acid and aminomethyl groups .

Q. What computational strategies predict the compound’s interactions with biological targets?

- Molecular docking : Use PyMol or AutoDock to model binding to enzymes (e.g., dihydrofolate reductase) based on the pyrimidine scaffold’s similarity to folate analogs.

- MD simulations : Assess stability of hydrogen bonds between the carboxylic acid and active-site residues over 100-ns trajectories .

- QM/MM : Calculate charge distribution to optimize substituent effects on binding affinity .

Q. How does the compound’s reactivity in aqueous vs. nonpolar environments impact its biological activity?

- Aqueous buffers : The hydrochloride salt dissociates, enhancing solubility but potentially reducing membrane permeability.

- Lipophilic matrices : The free base form (generated in situ via pH adjustment) may penetrate lipid bilayers more effectively, as seen in studies on pyrimidine-based kinase inhibitors .

- Hydrolysis risks : The ester analog (e.g., ethyl 2-(azetidin-3-yl)pyrimidine-5-carboxylate) hydrolyzes rapidly at pH > 7, necessitating stability assays under physiological conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.